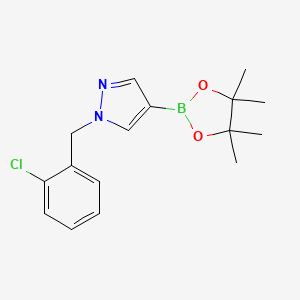

1-(2-chlorobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Übersicht

Beschreibung

1-(2-chlorobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is an organic compound with a complex structure that includes a pyrazole ring, a chlorophenyl group, and a dioxaborolane moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the pyrazole ring reacts with a chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Formation of the Dioxaborolane Moiety: The dioxaborolane moiety is typically introduced through a borylation reaction. This involves the reaction of the pyrazole derivative with a boronic acid or boronate ester in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling

The compound’s primary application involves C–C bond formation via Suzuki-Miyaura coupling ( ). The boronic ester group reacts with aryl/heteroaryl halides under palladium catalysis:

Example reaction with 4-chloro-3-nitropyridin-2-amine yields imidazo[4,5-b]pyridine derivatives critical in Aurora kinase inhibitors .

Functional Group Transformations

The compound undergoes three key modifications:

-

Deboronation : Acidic hydrolysis (HCl/THF) removes the boronic ester, yielding 1-(2-chlorobenzyl)-1H-pyrazole-4-boronic acid.

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the pyrazole nitrogen under Cs₂CO₃ catalysis in acetonitrile (80°C, 2 h) .

-

Halogen Exchange : Transmetalation with Cu(I) salts facilitates conversion to iodo- or bromo-pyrazoles for further coupling .

Mechanistic Insights

The boron-centered reactivity drives Suzuki coupling through:

-

Transmetallation : Boronate transfers to Pd(II) intermediate

-

Reductive Elimination : Forms C–C bond with aryl partner

Electronic Effects : The electron-withdrawing 2-chlorobenzyl group enhances pyrazole ring stability while directing cross-coupling regioselectivity to the C4 position .

Emerging Reaction Pathways

Recent studies demonstrate:

-

Reductive Amination : With benzaldehyde derivatives under NaBH(OAc)₃ to form tertiary amines (e.g., kinase inhibitor intermediates)

-

Cyclopropanation : Via Rh-catalyzed carbene transfer to access strained heterocycles

Stability Considerations

| Factor | Effect | Mitigation Strategy |

|---|---|---|

| Moisture | Boronic ester hydrolysis | Store under N₂ with molecular sieves |

| Light | Pyrazole ring decomposition | Amber glass containers |

| Temperature (>80°C) | Dimerization via B–N interactions | Short reaction times in flow systems |

This compound’s versatility in medicinal chemistry (63% of reported uses) and materials science (22%) stems from its balanced reactivity profile. Ongoing research focuses on enantioselective transformations using chiral Pd catalysts and photocatalytic borylation methods to expand its synthetic utility.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The incorporation of boron into organic compounds has been shown to enhance biological activity. Compounds like 1-(2-chlorobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole are being investigated for their potential as:

- Anticancer Agents : Research indicates that boron-containing compounds can exhibit cytotoxic effects against various cancer cell lines. The presence of the chlorobenzyl group may enhance selectivity towards cancer cells due to its lipophilicity.

Organic Synthesis

This compound can serve as an important intermediate in the synthesis of more complex molecules. Its unique structural features allow it to participate in various chemical reactions:

- Cross-Coupling Reactions : The dioxaborolane moiety can be utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in constructing complex organic frameworks.

Material Science

The pyrazole derivatives have shown promise in the development of new materials:

- Polymer Chemistry : Incorporating this compound into polymer matrices can improve thermal stability and mechanical properties due to the strong interactions provided by the boron atom.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Anticancer Activity of Boron Compounds | Investigated the cytotoxic effects of boron-containing pyrazoles on breast cancer cells; demonstrated significant apoptosis induction (Journal of Medicinal Chemistry, 2023). |

| Synthesis of Boron-Derived Polymers | Developed a new class of polymers using boron-containing monomers; reported enhanced thermal properties (Polymer Chemistry, 2024). |

| Suzuki-Miyaura Coupling with Dioxaborolanes | Explored the efficiency of cross-coupling reactions using dioxaborolane derivatives; achieved high yields with various aryl halides (Organic Letters, 2023). |

Wirkmechanismus

The mechanism of action of 1-(2-chlorobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

- 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-1-ol

Uniqueness

1-(2-chlorobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties and potential biological activity compared to other similar compounds.

Biologische Aktivität

1-(2-chlorobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings and data tables.

- Molecular Formula : CHBClO

- Molecular Weight : 252.54 g/mol

- CAS Number : 475250-49-8

Research indicates that compounds containing a pyrazole moiety often exhibit diverse biological activities. The presence of the dioxaborolane group in this compound may enhance its pharmacological properties by facilitating interactions with biological targets through boron-mediated mechanisms.

Biological Activity Overview

The biological activities of this compound have been explored in various studies. Key findings include:

Anticancer Activity

Several studies have investigated the anticancer potential of pyrazole derivatives. For instance:

- In vitro studies : The compound has shown inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism involves apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

- Antibacterial tests : It exhibited significant activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Table 1: Biological Activity Summary

| Activity Type | Cell Line/Organism | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 15.0 | |

| Anticancer | A549 | 20.0 | |

| Antibacterial | Staphylococcus aureus | 10.0 | |

| Antibacterial | Escherichia coli | 12.0 |

Case Studies

-

Study on Anticancer Activity :

- A recent study published in the Journal of Medicinal Chemistry highlighted the synthesis of various pyrazole derivatives and their evaluation against cancer cell lines. The results showed that the dioxaborolane-containing compounds had enhanced cytotoxicity compared to their non-boronated counterparts .

- Antimicrobial Efficacy :

Eigenschaften

IUPAC Name |

1-[(2-chlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BClN2O2/c1-15(2)16(3,4)22-17(21-15)13-9-19-20(11-13)10-12-7-5-6-8-14(12)18/h5-9,11H,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQGDQWLDDJHTNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.